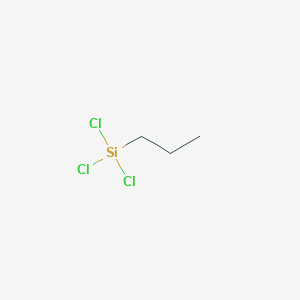

Trichloro(propyl)silane

Description

Historical Context and Evolution of Organosilane Applications

The significance of Trichloro(propyl)silane is deeply intertwined with the historical development of organosilicon chemistry, which began its rapid expansion in the mid-20th century. The pioneering work on organosilanes laid the foundation for the synthesis and understanding of compounds like propyltrichlorosilane. The evolution of applications for alkyltrichlorosilanes, the class to which this compound belongs, was propelled by advancements in polymer science, surface chemistry, and later, nanotechnology. smolecule.com

Initially, research focused on the synthesis of silicones, which offered unique properties like thermal stability and electrical insulation. smolecule.com Alkyltrichlorosilanes were crucial intermediates in tailoring the properties of these silicone polymers. The development and refinement of industrial synthesis methods, such as direct chlorination and hydrosilylation, made these silanes more accessible for broad application. smolecule.comsmolecule.com

The latter half of the 20th century saw a shift towards more specialized applications, particularly in surface modification. smolecule.com As industries demanded materials with enhanced performance, the ability of organosilanes to form durable, functional coatings became paramount. This era saw the systematic study of how different alkyl chains, such as the propyl group in this compound, influence the properties of the resulting surface, for example, in creating hydrophobic (water-repelling) layers. smolecule.com

Contemporary Significance in Emerging Technologies and Academic Disciplines

In the 21st century, this compound continues to be a relevant and important molecule in several high-technology fields and academic research areas. Its applications have become more sophisticated, driven by the needs of nanotechnology, advanced materials, and biomedical science.

Key Research Applications of this compound:

| Field | Application | Research Focus |

| Materials Science | Surface Modification & Coatings | Creating hydrophobic and protective layers on substrates like glass, metals, and ceramics to improve moisture and chemical resistance. smolecule.com |

| Adhesion Promoter | Acting as a coupling agent to enhance the bond between organic polymers and inorganic fillers in composite materials. solubilityofthings.comcymitquimica.com | |

| Nanotechnology | Self-Assembled Monolayers (SAMs) | Used as a precursor to form ordered, single-molecule-thick layers on surfaces, enabling precise control over surface properties like wettability and adhesion at the nanoscale. wikipedia.org |

| Electronics | Semiconductor Manufacturing | Employed to modify silicon surfaces, enhancing the adhesion of photoresists or other layers during the fabrication of microelectronic devices. solubilityofthings.com |

| Biomedical Research | Surface Functionalization | Modifying the surfaces of biosensors or medical implants to improve biocompatibility and to immobilize biomolecules for diagnostic assays. smolecule.comsmolecule.com |

The compound's role in surface modification is a prime example of its contemporary importance. By reacting this compound with hydroxyl (-OH) groups present on a substrate, a robust, covalently bonded organic layer is formed. smolecule.com The propyl groups create a new surface with altered properties, such as hydrophobicity. This is crucial for applications ranging from anti-fouling coatings to creating specific surface energies in microfluidic devices. smolecule.com

In nanotechnology, related alkyltrichlorosilanes are essential for creating self-assembled monolayers (SAMs). wikipedia.org These highly organized layers allow for the precise engineering of surface properties, which is fundamental for developing advanced sensors, nanoelectronic components, and biocompatible materials. wikipedia.orgsmolecule.com While longer-chain silanes are often used for creating highly ordered hydrophobic SAMs, this compound serves as a fundamental building block and research tool for studying the principles of surface functionalization. smolecule.com Its continued use in academic disciplines underscores its fundamental role in educating the next generation of chemists and materials scientists about the principles of organosilicon chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trichloro(propyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl3Si/c1-2-3-7(4,5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEHJNBEOVLHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl3Si | |

| Record name | PROPYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861813 | |

| Record name | Trichloropropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propyltrichlorosilane appears as a colorless liquid with a pungent odor. Corrosive to metals and tissue., Liquid, Colorless liquid with an acrid odor; [HSDB] Colorless to yellow liquid; [MSDSonline] | |

| Record name | PROPYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, trichloropropyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloropropylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7541 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

123.5 °C | |

| Record name | Trichloropropylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

98 to 100 °F (NFPA, 2010), 98 °F (37 °C) Closed cup | |

| Record name | PROPYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloropropylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER | |

| Record name | Trichloropropylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.195 g/cu cm at 20 °C | |

| Record name | Trichloropropylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.15 (Air = 1) | |

| Record name | Trichloropropylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

28.8 [mmHg], 28.8 mm Hg at 20 °C | |

| Record name | Trichloropropylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7541 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trichloropropylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, COLORLESS LIQUID | |

CAS No. |

141-57-1 | |

| Record name | PROPYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1400 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloropropylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyltrichlorosilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/propyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichloropropyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloropropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(propyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X16G85FI4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trichloropropylsilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/889 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Precursor Chemistry of Trichloro Propyl Silane

Catalytic Hydrosilylation Approaches for Trichloro(propyl)silane Production

The hydrosilylation of propene with trichlorosilane (B8805176) is the most significant method for synthesizing this compound. The reaction is typically catalyzed by transition metal complexes, with platinum and rhodium compounds being the most studied. The general reaction scheme is as follows:

CH3-CH=CH2 + HSiCl3 → CH3-CH2-CH2-SiCl3

Conventional Platinum-Based Catalysis

Platinum complexes are the most widely used catalysts for industrial-scale hydrosilylation due to their high activity. mdpi.com The most common of these are Speier's catalyst (hexachloroplatinic acid, H₂PtCl₆) and Karstedt's catalyst. mdpi.commdpi.com These catalysts facilitate the addition of trichlorosilane to propene, typically yielding the desired linear product, n-propyltrichlorosilane.

The reaction is generally understood to proceed via the Chalk-Harrod mechanism. wikipedia.orgnih.govresearchgate.net This mechanism involves a series of steps:

Oxidative Addition: The hydrosilane (HSiCl₃) adds to the platinum(0) center to form a platinum(II) hydride-silyl complex.

Olefin Coordination: The propene molecule coordinates to the platinum complex.

Migratory Insertion: The propene inserts into the platinum-hydride bond. This step determines the regioselectivity of the reaction, with anti-Markovnikov addition leading to the desired linear propyl group.

Reductive Elimination: The final product, this compound, is eliminated from the complex, regenerating the platinum(0) catalyst.

While effective, conventional platinum catalysts are not without their drawbacks. They can sometimes lead to the formation of undesired by-products and require measures to be removed from the final product. google.com

| Catalyst System | Typical Conditions | Key Findings |

| Speier's Catalyst (H₂PtCl₆) | Mild temperatures (can be room temp), low catalyst loading (ppm levels) | Highly active and selective for hydrosilylation, enabling high yields. qualitas1998.net |

| Karstedt's Catalyst | Often used for cross-linking silicone rubbers; reaction can be initiated at low temperatures. | Known to catalyze isomerization of terminal alkenes as a side reaction. mdpi.com |

| Heterogeneous Pt Catalysts | Higher temperatures (e.g., 70-120°C), catalyst supported on materials like TiO₂, CeO₂, or polymers. | Allows for easier catalyst recovery and reuse, potentially reducing product contamination. qualitas1998.netinsuf.org |

Advanced Rhodium-Based Catalysis for Enhanced Selectivity and Efficiency

Rhodium-based catalysts have emerged as powerful alternatives to platinum for certain hydrosilylation reactions, often exhibiting superior selectivity and efficiency. nih.gov While much of the detailed research has focused on substrates like allyl chloride, the principles apply to the hydrosilylation of simple alkenes like propene. researchgate.netnih.gov Wilkinson's catalyst (RhCl(PPh₃)₃) is a well-known example of a rhodium-based catalyst. nih.gov

Theoretical and experimental studies suggest that rhodium catalysts can operate through various mechanisms, including variations of the Chalk-Harrod mechanism and other pathways. nih.gov For the hydrosilylation of alkenes, rhodium catalysts can offer higher regioselectivity, favoring the formation of the linear (n-propyl) isomer over the branched (isopropyl) isomer. This is a significant advantage in producing high-purity trichloro(n-propyl)silane.

In a study on the hydrosilylation of allyl chloride with trichlorosilane, a specific rhodium(I) catalyst demonstrated a turnover number (TON) of 140,000 and selectivity greater than 99%, far exceeding conventional platinum catalysts. researchgate.netnih.gov This highlights the potential for developing highly efficient rhodium-based systems for the synthesis of this compound.

| Catalyst System | Potential Advantages over Platinum | Mechanistic Insight |

| Wilkinson-type Rhodium Catalysts | Potentially higher regioselectivity for the linear product. | Can operate via multiple pathways, including the Chalk-Harrod and modified Chalk-Harrod mechanisms. nih.gov |

| Rhodium(I) with Diene Ligands | Dramatic enhancement of regio- and diastereoselectivity reported for some alkenes. | The ligand architecture plays a crucial role in controlling the reaction's selectivity. researchgate.net |

Mitigation Strategies for Side Reactions during Synthesis

The primary challenge in the hydrosilylation of propene is controlling selectivity and minimizing side reactions. The most common side reaction is the formation of the branched isomer, trichloro(isopropyl)silane, through Markovnikov addition. Other potential side reactions include the reduction of the alkene and dehydrogenative silylation. mdpi.comharvard.edu

Strategies to mitigate these side reactions include:

Catalyst Selection: The choice of metal and its ligand sphere is critical. Rhodium catalysts or platinum catalysts with sterically bulky ligands can significantly enhance the regioselectivity for the desired linear product. mdpi.comresearchgate.net

Control of Reaction Temperature: Lower temperatures generally favor the desired anti-Markovnikov addition and reduce the rate of isomerization and other side reactions.

Solvent and Additives: The reaction medium can influence catalyst activity and selectivity. In some systems, the use of specific solvents or co-catalysts can suppress the formation of by-products.

This compound as a Key Synthetic Intermediate for Functionalized Organosilanes

This compound is a valuable synthetic intermediate primarily due to the high reactivity of its three silicon-chlorine (Si-Cl) bonds. scbt.com These bonds are susceptible to nucleophilic substitution, allowing for the straightforward conversion of this compound into a wide array of functionalized propylsilanes.

A principal transformation is alcoholysis , where the chlorosilane reacts with an alcohol (e.g., ethanol (B145695) or methanol) to produce trialkoxypropylsilanes. This reaction proceeds with the elimination of hydrogen chloride (HCl).

CH3CH2CH2SiCl3 + 3 R-OH → CH3CH2CH2Si(OR)3 + 3 HCl

These resulting trialkoxypropylsilanes are widely used as coupling agents, surface modifiers, and as precursors in the synthesis of silicone polymers and sol-gel materials. researchgate.net

Another important reaction is hydrolysis , where this compound reacts with water to form propylsilanetriol (B14675420).

CH3CH2CH2SiCl3 + 3 H2O → CH3CH2CH2Si(OH)3 + 3 HCl

The resulting silanetriols are often unstable and can readily undergo self-condensation to form polysiloxane networks, a property utilized in the formation of silicone resins and coatings.

Fundamental Reaction Mechanisms of Trichloro Propyl Silane

Hydrolysis Kinetics and Pathways of Silicon-Chlorine Bonds

CH₃CH₂CH₂SiCl₃ + 3H₂O → CH₃CH₂CH₂Si(OH)₃ + 3HCl

This transformation is not a single-step event but a series of consecutive and often competing reactions, the rates of which are highly dependent on the reaction conditions.

The rate of hydrolysis of chlorosilanes, and more broadly, alkoxysilanes, is significantly influenced by both pH and the concentration of water. unm.eduuc3m.esresearchgate.net The reaction can be catalyzed by both acids and bases. unm.edugelest.com

Under acidic conditions (low pH), the reaction is accelerated. The mechanism likely involves the protonation of a chlorine atom (or an alkoxy group in analogous systems), making it a better leaving group and rendering the silicon atom more susceptible to nucleophilic attack by water. unm.edugelest.com Conversely, under basic conditions (high pH), the reaction is catalyzed by hydroxide (B78521) ions (OH⁻), which are stronger nucleophiles than water and attack the silicon center directly. unm.edu The hydrolysis rate is generally slowest around a neutral pH of 7. researchgate.net For many silanes, the rate of hydrolysis and condensation has a minimum at pH 4 and 7.5, respectively. researchgate.net

The concentration of water also plays a critical role. An increase in water concentration generally leads to an increased reaction rate, as it is a key reactant. researchgate.net Theoretical studies on model chlorosilanes show that the addition of further water molecules can significantly lower the activation energy barrier for the hydrolysis reaction, indicating a substantial increase in the reaction rate with even a small increase in water concentration. researchgate.net

| pH Condition | Catalyst | Effect on Hydrolysis Rate | General Mechanism |

|---|---|---|---|

| Acidic (pH < 7) | H⁺ (Hydronium ion) | Accelerated | Protonation of the leaving group (Cl) facilitates nucleophilic attack by H₂O. unm.edu |

| Neutral (pH ≈ 7) | None (Water) | Slowest | Uncatalyzed nucleophilic attack by H₂O. researchgate.net |

| Basic (pH > 7) | OH⁻ (Hydroxide ion) | Accelerated | Direct nucleophilic attack by the stronger nucleophile, OH⁻. unm.edu |

The structure of the organic substituent on the silicon atom influences the hydrolysis rate through steric and inductive effects. unm.eduresearchgate.netiitb.ac.in

Steric Effect : Steric hindrance refers to the spatial bulk of the substituent group, which can impede the approach of the nucleophile (water or hydroxide ion) to the silicon reaction center. researchgate.net The propyl group is larger than a methyl group, for instance, and introduces a degree of steric hindrance. This can slow down the hydrolysis rate compared to smaller alkyltrichlorosilanes. Computational studies have identified correlations between factors like the Cl-Si-O bond angle in the transition state as an indirect measure of the steric effect and the activation energy of hydrolysis. researchgate.net

| Effect | Description | Impact on Trichloro(propyl)silane Hydrolysis |

|---|---|---|

| Inductive | The propyl group is electron-donating, pushing electron density towards the silicon atom. | Stabilizes the positively charged transition state under acidic conditions (rate increases); destabilizes the transition state under basic conditions (rate decreases). unm.edu |

| Steric | The physical bulk of the propyl group hinders the approach of the nucleophilic water molecule. | Generally retards the reaction rate by increasing the activation energy barrier. unm.eduresearchgate.net |

The hydrolysis of this compound proceeds sequentially, producing intermediate chlorosilanols before reaching the final product, propylsilanetriol (B14675420) (CH₃CH₂CH₂Si(OH)₃). cosmileeurope.eu The initial hydrolysis step yields propyldichloro(hydroxy)silane, the second yields propylchloro(dihydroxy)silane, and the third yields propylsilanetriol.

The silanol (B1196071) (Si-OH) group is a key reactive intermediate. researchgate.net However, silanols, particularly silanetriols derived from tri-functional silanes, are generally unstable and highly reactive. gelest.comresearchgate.net They have a strong tendency to undergo self-condensation reactions to form siloxane bonds (Si-O-Si). gelest.comwikipedia.org While acidic conditions enhance the rate of hydrolysis, they tend to slow down the subsequent self-condensation reactions, making the silanol entities more stable under these conditions. plu.mxresearchgate.net The persistence of these silanol intermediates is crucial, as they are the species that can bond to substrate surfaces or polymerize to form a silicone network. gelest.comgelest.com The stabilization of these intermediates is challenging because the condensation reaction is often very facile in the presence of acids and bases. researchgate.net

Condensation Reaction Mechanisms and Polymerization of Silanol Species

Following hydrolysis, the generated propylsilanetriol intermediates undergo condensation reactions. This process is responsible for the formation of the stable siloxane backbone that characterizes silicone polymers.

The formation of a siloxane bond (Si-O-Si) occurs through the condensation of two silanol groups, eliminating a molecule of water. wikipedia.orgnih.gov

R-Si(OH)₂-OH + HO-Si(OH)₂-R → R-Si(OH)₂-O-Si(OH)₂-R + H₂O

This reaction can also occur between a silanol group and a remaining Si-Cl group, eliminating a molecule of HCl. wikipedia.org

R-Si(OH)₂-OH + Cl-Si(Cl)₂-R → R-Si(OH)₂-O-Si(Cl)₂-R + HCl

These condensation reactions are also subject to catalysis by acids and bases. The process does not stop at the dimer stage; it continues as more silanol groups react, leading to polycondensation. gelest.com This results in the formation of a growing polymer chain with a backbone of alternating silicon and oxygen atoms. atamanchemicals.com The trifunctionality of the original this compound molecule means that each silicon atom can form up to three siloxane bonds, allowing for the creation of complex, cross-linked three-dimensional networks, not just linear chains. wikipedia.org

The initial stages of polycondensation lead to the formation of short-chain polymers known as oligomers. gelest.comgelest.com These can be linear, cyclic, or branched structures. For propyl-substituted silanes, studies on analogous systems have shown that phase separation from an aqueous solution can occur upon the formation of species as small as tetramers. gelest.com

As the condensation process continues, these oligomers react with each other and with remaining silanol monomers. This leads to higher-order polymerization, increasing the molecular weight and viscosity of the material. gelest.com Because each propylsilanetriol unit has three reactive hydroxyl groups, extensive cross-linking can occur. wikipedia.org This ultimately results in the formation of a rigid, three-dimensional polysiloxane network, often referred to as a silicone resin. The final structure of the polymer is highly dependent on the reaction conditions (pH, water/silane (B1218182) ratio, temperature) that govern the relative rates of hydrolysis and condensation. unm.edu

Catalytic Effects on Condensation: Acid- and Base-Catalyzed Mechanisms

The condensation of hydrolyzed this compound, which involves the formation of siloxane (Si-O-Si) bonds, can be significantly accelerated through the use of acid or base catalysts. The mechanisms under these different pH conditions vary, leading to different structures in the resulting polysiloxane network.

Acid-Catalyzed Mechanism:

Under acidic conditions, the hydrolysis of this compound (CH₃CH₂CH₂SiCl₃) is initiated by the protonation of a chlorine atom, making it a better leaving group. Subsequent nucleophilic attack by water results in the formation of a silanol (R-Si(OH)₃) and hydrochloric acid (HCl). The condensation process is then catalyzed by the protonation of a silanol group, which enhances the electrophilicity of the silicon atom. This protonated silanol is then susceptible to nucleophilic attack by another neutral silanol molecule. nih.gov This reaction proceeds through a stepwise mechanism that generally favors the formation of less branched, more linear polymer chains. nih.gov The rate-limiting step in this process is typically the condensation reaction between the silanol species. plu.mx

The general steps for acid-catalyzed condensation are:

Protonation of a silanol group: One silanol molecule is protonated by an acid catalyst (H⁺), forming a more reactive species.

Nucleophilic attack: A neutral silanol molecule acts as a nucleophile, attacking the protonated silanol.

Deprotonation: A water molecule is eliminated, and the resulting siloxane-bridged species is deprotonated to regenerate the acid catalyst.

Studies on similar alkoxysilanes have shown that acidic conditions enhance hydrolysis, and the resulting silanols are relatively stable, which slows down the rate of self-condensation reactions. plu.mx

Base-Catalyzed Mechanism:

In a basic medium, the condensation reaction is initiated by the deprotonation of a silanol group by a base (e.g., OH⁻), forming a highly nucleophilic silanoate anion (R-SiO⁻). This anion then attacks a neutral silanol molecule. nih.gov This mechanism typically leads to more highly branched and cross-linked polysiloxane structures. nih.gov The reaction rate is influenced by steric and inductive factors of the organic substituent on the silicon atom. nih.gov

The general steps for base-catalyzed condensation are:

Deprotonation of a silanol group: A base removes a proton from a silanol group, creating a reactive silanoate anion.

Nucleophilic attack: The silanoate anion attacks the silicon atom of a neutral silanol molecule.

Elimination: A hydroxide ion is eliminated, forming a siloxane bond.

The following table summarizes the key differences between acid- and base-catalyzed condensation of silanols derived from this compound.

| Feature | Acid-Catalyzed Condensation | Base-Catalyzed Condensation |

| Catalyst | Protons (H⁺) | Hydroxide ions (OH⁻) or other bases |

| Rate-determining step | Typically condensation of silanols | Formation of silanoate anion |

| Reactive Intermediate | Protonated silanol | Silanoate anion |

| Resulting Structure | More linear and less branched | Highly branched and cross-linked |

Interfacial Bonding Mechanisms with Diverse Substrates

The ability of this compound to act as a coupling agent and adhesion promoter stems from its capacity to form strong and durable bonds with a variety of substrates, particularly those possessing hydroxyl (-OH) groups on their surfaces. This bonding occurs through a multi-step process involving initial physical interactions followed by the formation of robust covalent linkages.

Hydrogen Bonding Interactions with Substrate Hydroxyl Groups

The initial interaction between this compound and a hydroxylated substrate is dominated by the formation of hydrogen bonds. google.comnih.gov After hydrolysis, the resulting propylsilanetriol (CH₃CH₂CH₂Si(OH)₃) molecules, or their partially condensed oligomers, possess multiple silanol groups. These silanols can act as both hydrogen bond donors and acceptors.

The oxygen atoms of the substrate's hydroxyl groups can act as hydrogen bond acceptors for the hydrogen atoms of the silanol groups, and vice versa. This network of hydrogen bonds facilitates the adsorption and orientation of the silane molecules on the substrate surface, bringing the reactive functional groups into close proximity for subsequent covalent bond formation. nih.gov The presence of a thin layer of adsorbed water on the substrate surface can also mediate these hydrogen bonding interactions. google.com

Covalent Linkage Formation at Organic-Inorganic Interfaces

Following the initial hydrogen bonding, the formation of stable, covalent bonds at the interface is the critical step for achieving strong adhesion. This occurs through a condensation reaction between the silanol groups of the hydrolyzed this compound and the hydroxyl groups on the substrate surface. gelest.comresearchgate.net

This reaction results in the formation of a siloxane bond (Si-O-Substrate), effectively grafting the propylsilane molecule onto the inorganic surface. gelest.com The reaction releases a molecule of water for each covalent bond formed. The general reactivity for the formation of these covalent bonds with hydroxylated surfaces for different types of silanes is influenced by the leaving group on the silicon atom, with chlorosilanes being highly reactive. gelest.com

The process can be summarized as: R-Si(OH)₃ + HO-Substrate → R-Si(OH)₂-O-Substrate + H₂O

This process can continue, with the remaining silanol groups on the propylsilane molecule condensing with adjacent surface hydroxyls or with other hydrolyzed silane molecules, leading to a cross-linked polysiloxane network at the interface. This cross-linking further enhances the strength and durability of the interfacial bond. researchgate.net

Factors Influencing Interfacial Adhesion and Stability

Substrate Surface Preparation: The cleanliness and activation of the substrate surface are paramount. The presence of contaminants can hinder the formation of both hydrogen and covalent bonds. Proper surface preparation, such as cleaning to remove organic residues and treatments to increase the density of surface hydroxyl groups (e.g., plasma treatment), can significantly improve adhesion. nih.govresearchgate.net

Presence of Water/Humidity: A certain amount of water is necessary for the initial hydrolysis of this compound to form reactive silanols. However, excessive water or high humidity can lead to premature self-condensation of the silane in solution, forming larger oligomers that may have difficulty bonding effectively with the substrate. researchgate.netepa.gov The amount of water present in the environment can influence the rate of competing reactions during the silane condensation process. researchgate.net

Solvent System: The choice of solvent can affect the hydrolysis and condensation rates, as well as the solubility of the silane and its hydrolyzed products. The solvent can also influence how the silane molecules orient themselves at the interface. nih.gov

Curing Conditions: After application, a curing step, often involving heat, is typically employed to drive the condensation reactions to completion, both at the interface and within the silane layer. This process removes water and promotes the formation of a dense, cross-linked siloxane network, which is crucial for achieving optimal adhesion and stability. researchgate.net

Silane Concentration: The concentration of the this compound solution can impact the thickness and morphology of the resulting film. Higher concentrations may lead to the formation of thicker, multilayer films, which could affect the final adhesive properties. researchgate.net

The interplay of these factors determines the quality of the interfacial region and, consequently, the performance of this compound as an adhesion promoter.

Fabrication of this compound-Modified Surfaces

The creation of surfaces modified with this compound involves several sophisticated techniques that leverage the reactivity of the silicon-chlorine bonds. These methods allow for the precise control of surface chemistry and morphology.

Silanization is a widely employed surface modification technique that involves the reaction of silane coupling agents with hydroxyl (-OH) groups present on the surface of a substrate. This process is particularly effective on materials rich in surface hydroxyls, such as glass, silica (B1680970), and various metal oxides. The reaction of this compound with a hydroxylated surface proceeds via hydrolysis of the Si-Cl bonds, followed by a condensation reaction that forms stable siloxane (Si-O-Si) bonds with the substrate. The presence of a thin layer of water on the substrate is often crucial for the hydrolysis step to occur effectively.

The general steps for a solution-phase silanization process using this compound are as follows:

Substrate Preparation: The substrate is thoroughly cleaned to remove any organic contaminants and to ensure a high density of surface hydroxyl groups. This is often achieved by treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by exposure to UV/ozone.

Silanization Reaction: The cleaned substrate is immersed in a solution of this compound, typically in an anhydrous organic solvent like toluene or hexane (B92381), to prevent premature polymerization of the silane in the solution.

Rinsing: After the reaction, the substrate is rinsed with the solvent to remove any physically adsorbed, unreacted silane molecules.

Curing: The substrate is then cured, often by heating, to promote the formation of a cross-linked polysiloxane network on the surface, which enhances the stability and durability of the coating.

The effectiveness of the silanization process is dependent on several factors, including the reaction time, the concentration of the silane solution, the temperature, and the presence of moisture.

Self-assembled monolayers (SAMs) are highly organized molecular assemblies that form spontaneously on the surface of a substrate. In the case of this compound, the trichlorosilyl group acts as a reactive headgroup that anchors the molecule to the substrate, while the propyl group forms the outer surface of the monolayer. The formation of a dense and well-ordered SAM is driven by the strong covalent bonding between the silane and the substrate, as well as by van der Waals interactions between the adjacent propyl chains.

The quality of the resulting SAM is highly dependent on the reaction conditions. For instance, the presence of a controlled amount of water is necessary for the hydrolysis of the trichlorosilyl groups, which then react with the surface hydroxyls. However, an excess of water can lead to the polymerization of the silane in solution, resulting in the deposition of aggregates rather than a uniform monolayer. The formation of high-quality SAMs is crucial for achieving reproducible and predictable surface properties.

The principle of grafting this compound onto inorganic oxides is similar to the general silanization process, as these materials naturally possess surface hydroxyl groups.

Silica (SiO₂): Silica surfaces, such as those on glass and silicon wafers, are ideal substrates for modification with this compound. The high density of silanol (Si-OH) groups on a hydrated silica surface provides ample sites for the silane to anchor and form a dense, hydrophobic propyl-terminated layer.

Metal Oxides: Various metal oxides, including aluminum oxide (Al₂O₃) and titanium dioxide (TiO₂), can also be functionalized with this compound. The surface of these oxides contains metal-hydroxyl (M-OH) groups that can react with the silane. The reactivity and the resulting surface coverage can, however, vary depending on the specific metal oxide, its crystal structure, and its degree of hydration. For instance, the grafting of silanes onto aluminum oxide surfaces has been shown to be an effective method for altering their surface properties.

The grafting process can be performed from either a liquid or a vapor phase, with each method offering distinct advantages in terms of control over the resulting film thickness and uniformity.

Vapor phase deposition offers a solvent-free alternative to solution-based silanization and is particularly advantageous for modifying complex geometries and porous materials where solution penetration might be limited. In this process, the substrate is exposed to the vapor of this compound in a controlled environment, typically a vacuum chamber.

Key parameters that influence the outcome of vapor phase deposition include:

Substrate Temperature: The temperature of the substrate affects the rate of the surface reaction and the mobility of the adsorbed molecules, which in turn influences the ordering of the resulting film.

Vapor Pressure of the Silane: The pressure of the this compound vapor determines the concentration of molecules available for reaction at the surface.

Reaction Time: The duration of the exposure to the silane vapor dictates the extent of surface coverage.

Vapor phase deposition can lead to the formation of very thin and uniform films, often approaching a monolayer, and minimizes the risk of particle agglomeration that can occur in solution-phase methods.

Tailored Surface Properties and Their Academic Applications

The modification of surfaces with this compound allows for the precise tailoring of their properties, leading to a range of academic and potential industrial applications.

One of the primary applications of modifying surfaces with this compound is to increase their hydrophobicity. The short, nonpolar propyl chains form a low-energy surface that repels water. The degree of hydrophobicity is typically quantified by measuring the water contact angle (WCA) on the modified surface. A higher contact angle indicates a more hydrophobic surface. While a smooth surface modified with this compound will exhibit increased hydrophobicity, the creation of superhydrophobic surfaces (WCA > 150°) requires a combination of low surface energy and a specific surface micro- or nanostructure.

The fabrication of superhydrophobic surfaces using this compound typically involves a two-step process:

Creation of a Rough Surface: A micro- or nanoscale roughness is first introduced onto the substrate. This can be achieved through various techniques such as etching, lithography, or the deposition of nanoparticles.

Hydrophobic Coating: The roughened surface is then coated with a thin layer of this compound to lower its surface energy.

The resulting hierarchical structure traps air pockets between the surface and a water droplet, leading to a composite interface that minimizes the contact between the liquid and the solid, resulting in a very high contact angle and low roll-off angle. These superhydrophobic surfaces have potential applications in self-cleaning coatings, anti-icing surfaces, and drag reduction. Research has shown that alkyltrichlorosilanes can be used to create superhydrophobic coatings on various materials, including wood, by immersing the substrate in a solution of the silane.

Role of Trichloro Propyl Silane in Advanced Composite Materials Science

Interfacial Compatibility Enhancement between Organic Polymers and Inorganic Fillers

The performance of a composite material is heavily dependent on the quality of the interface between the organic polymer matrix and the inorganic fillers or reinforcements. researchgate.net Trichloro(propyl)silane plays a crucial role as an interfacial modifier, or coupling agent, that chemically bonds these two otherwise incompatible phases. shinetsusilicone-global.comshinetsusilicone-global.com

The mechanism begins with the hydrolysis of the trichlorosilyl group (-SiCl₃) in the presence of moisture, typically adsorbed water on the surface of the inorganic filler. This reaction converts the chloro groups into reactive silanol (B1196071) groups (-Si(OH)₃). These silanol groups then undergo a condensation reaction with the hydroxyl groups present on the surface of inorganic fillers like silica (B1680970), glass fibers, or metal oxides, forming stable, covalent siloxane bonds (Si-O-Filler). researchgate.netresearchgate.net

Once anchored to the inorganic surface, the non-hydrolyzable propyl group (-CH₂CH₂CH₃) of the silane (B1218182) molecule extends away from the filler surface. This organophilic propyl group is chemically compatible with the organic polymer matrix, allowing it to become physically entangled or, in some cases, chemically react with the polymer chains during the composite's curing or processing. azom.com This creates a strong and stable chemical bridge at the interface, overcoming the natural immiscibility of the organic and inorganic components and ensuring efficient stress transfer between the matrix and the reinforcement. ohi-s.com

Reinforcement of Mechanical Properties in Polymer Composites

A primary function of incorporating inorganic fillers into polymer matrices is to improve mechanical properties such as strength, stiffness, and durability. The effectiveness of this reinforcement is directly tied to the interfacial adhesion achieved between the filler and the matrix. By creating a robust chemical link, this compound treatment significantly enhances the mechanical integrity of polymer composites. nih.govncsu.eduresearchgate.net

This improved adhesion facilitates efficient stress transfer from the weaker polymer matrix to the stronger, stiffer inorganic filler particles. ohi-s.com When a load is applied to the composite, the stress is effectively distributed across the interface, allowing the filler to carry a significant portion of the load. This prevents premature failure at the filler-matrix boundary, which is often the weakest point in untreated composites. scielo.org.co

Research findings consistently demonstrate substantial improvements in key mechanical properties following the use of silane coupling agents. Composites fabricated with silane-treated fillers exhibit higher tensile strength, greater flexural modulus, and improved impact resistance compared to their untreated counterparts. ncsu.eduresearchgate.netiieta.org For example, studies on polypropylene composites reinforced with bamboo fibers showed that treatment with a silane coupling agent increased tensile strength by 15.4% and flexural strength by 23.6%. researchgate.net This enhancement is a direct consequence of the superior interfacial bonding provided by the silane treatment. iieta.org

Table 1: Effect of Silane Treatment on Mechanical Properties of Polymer Composites Data is representative of typical improvements found in research literature.

| Property | Untreated Composite | Silane-Treated Composite | Percentage Improvement (%) |

|---|---|---|---|

| Tensile Strength (MPa) | 31.0 | 36.1 | 16.4 |

| Flexural Modulus (GPa) | 2.8 | 3.5 | 25.0 |

| Impact Strength (kJ/m²) | 12.5 | 17.0 | 36.0 |

Improvement of Dispersion of Inorganic Particulates in Polymer Matrices

The uniform dispersion of inorganic fillers within a polymer matrix is essential for achieving consistent and predictable material properties. However, inorganic fillers, which are often hydrophilic, have a strong tendency to agglomerate or form clumps when mixed into a hydrophobic polymer matrix. shinetsusilicone-global.com This agglomeration leads to structural defects that can act as stress concentration points, compromising the mechanical performance of the composite. nih.gov

Surface treatment of fillers with this compound is a core method to overcome this challenge. nih.govresearchgate.net The hydrolysis and condensation of the silane on the filler surface transforms the particle's surface chemistry from hydrophilic (water-loving) to more hydrophobic (organic-loving) due to the outward-oriented propyl groups. azom.comshinetsusilicone-global.com This change in surface energy makes the filler particles more compatible with the non-polar polymer matrix. azom.com

This enhanced compatibility significantly reduces the tendency of the filler particles to agglomerate, allowing for a much more uniform and homogeneous dispersion throughout the polymer. shinetsusilicone-global.comnih.gov Improved dispersion ensures that there is no localized stress concentration and that the final composite material has consistent properties throughout its structure, leading to enhanced reliability and performance. nih.gov

Contribution to Flame Retardant Polymer Composites

This compound contributes to the development of flame-retardant polymer composites primarily through a condensed-phase mechanism. When a composite containing silane-treated fillers is exposed to high heat or flame, the silane and the inorganic filler work together to form a protective char layer on the material's surface. researchgate.net

The organic components of the composite decompose under heat, but the silicon-containing coupling agent promotes the formation of a stable, insulating barrier. This barrier is often composed of silica (silicon dioxide, SiO₂) and other inorganic residues. researchgate.net The resulting char layer serves multiple protective functions:

Thermal Insulation: It insulates the underlying polymer from the heat of the flame, slowing the rate of thermal degradation and reducing the release of flammable volatile gases that fuel combustion. researchgate.netresearchgate.net

Mass Transfer Barrier: It acts as a physical barrier that hinders the transport of flammable gases to the flame and limits the access of oxygen to the polymer surface. researchgate.net

Structural Integrity: It helps to maintain the structural integrity of the material during a fire, preventing dripping of molten polymer which can spread the fire.

Catalytic Applications of Trichloro Propyl Silane and Its Derivatives

Use as Catalysts or Catalyst Precursors in Organic Reactions

Trichloro(propyl)silane belongs to the broader class of organosilanes, which are instrumental as precursors in the development of catalytic materials. A closely related and industrially significant compound, trichloro(3-chloropropyl)silane, serves as a key intermediate for producing a wide array of silane (B1218182) coupling agents. nih.govnih.gov The production of these coupling agents often involves transition-metal-catalyzed reactions.

The synthesis of trichloro(3-chloropropyl)silane is a prime example, achieved through the hydrosilylation of allyl chloride with trichlorosilane (B8805176). nih.gov This reaction is a cornerstone of the silicon industry and relies on catalysts to proceed efficiently and selectively. nih.gov Historically, platinum-based catalysts like Speier's catalyst or Karstedt's catalyst have been used. nih.gov However, research has shown that these catalysts can suffer from low selectivity. nih.gov To address this, more advanced catalytic systems have been developed. For instance, a Rhodium(I) catalyst, [RhCl(dppbzF)]2, has demonstrated significantly improved efficiency and selectivity in this specific hydrosilylation reaction. nih.gov This catalyst system achieves a turnover number (TON) of 140,000 and a selectivity greater than 99% for the desired trichloro(3-chloropropyl)silane product. nih.gov This underscores the role of propyl-silane derivatives not as the catalysts themselves, but as the target molecules of crucial catalytic processes that generate building blocks for further applications.

Immobilization of Catalytic Species onto Substrates

A primary application of this compound derivatives is to act as a linker for anchoring homogeneous catalysts onto solid supports, a process known as immobilization. This technique combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The propylsilane moiety serves as a stable, covalent tether between the substrate and the active catalytic center.

A clear illustration of this is the functionalization of silica (B1680970) gel to create a novel catalyst for epoxidation reactions. rsc.orgrsc.org The process involves a multi-step synthesis:

Surface Preparation : A silica gel substrate is first reacted with a derivative, 3-chloropropyltrimethoxysilane. This reaction grafts the chloropropyl group onto the silica surface, forming a material denoted as SG-PrCl. rsc.orgrsc.org

Ligand Attachment : The chlorinated surface (SG-PrCl) is then reacted with thiourea. The thiourea displaces the chloride ion in a nucleophilic substitution, covalently bonding to the propyl chain and yielding a thiourea-functionalized silica gel (SG-Pr-THIO). rsc.orgrsc.org

Metal Complexation : The SG-Pr-THIO material, now bearing a ligand capable of chelating metals, is reacted with a Molybdenum(II) organometallic complex. This step immobilizes the catalytically active metal center onto the solid support, creating the final catalyst, SG-Pr-THIO-Mo. rsc.orgrsc.org

The resulting solid catalyst, SG-Pr-THIO-Mo, was successfully tested in the epoxidation of olefins, such as cyclooctene and styrene, demonstrating the effective use of a propylsilane derivative to create a robust, heterogeneous catalytic system. rsc.orgrsc.org

Development of Acid Catalysis with Propyl-Sulfonic Acid-Functionalized Nanoparticles

Derivatives of this compound are instrumental in creating solid acid catalysts, which are safer and more environmentally friendly alternatives to liquid acids like sulfuric acid. This is achieved by functionalizing stable, high-surface-area materials like silica nanoparticles with propyl-sulfonic acid groups. scirp.orgresearchgate.net

The synthesis of these nanocatalysts begins with a silane precursor, such as 3-mercaptopropyltrimethoxysilane (MPTMS), which contains a propyl chain with a terminal thiol (-SH) group. scirp.orgmdpi.com This precursor is grafted onto the surface of silica-coated nanoparticles. scirp.org In a subsequent step, the thiol groups are oxidized using an agent like hydrogen peroxide to produce sulfonic acid (-SO₃H) groups, the active acid sites for catalysis. scirp.org

The properties and catalytic effectiveness of these propyl-sulfonic acid-functionalized nanoparticles are highly dependent on the synthesis conditions. scirp.orgscirp.org Key variables include the solvent, water content in the reaction medium, concentration of the silane precursor, and reaction time. scirp.orgscirp.org Research has shown that these parameters significantly influence the final sulfur loading and particle size of the nanocatalysts. scirp.org

| Synthesis Parameter | Variation Range | Observed Effect |

|---|---|---|

| Solvent | Ethanol (B145695), Methanol (B129727), Acetonitrile (B52724), Toluene | Influences the degree of functionalization and particle morphology. |

| Water Content | 0% to 50% | Sufficient water (30-50%) is crucial for achieving high activity. |

| MPTMS Concentration | 0.5% to 10% | Affects sulfur content, which ranged from 0.8% to 22%. Lower concentrations (0.5%) often yield more active catalysts. |

| Reaction Time | 6 to 16 hours | Longer reaction times (15-16 hours) were found to be optimal for producing the most active nanoparticles. |

These solid acid nanocatalysts have proven effective in various reactions, particularly in the hydrolysis of biomass. For example, they have been successfully used to break down cellobiose and pretreat corn stover for biofuel production. scirp.orgresearchgate.net In the hydrolysis of cellobiose, nanoparticles with a sulfur content of 5-7% achieved a 96.0% conversion, a significant increase compared to the 32.8% conversion observed without a catalyst. scirp.org Similarly, when used for the pretreatment of corn stover, these catalysts facilitated high glucose yields, demonstrating their potential in biorefinery applications. researchgate.net

| Substrate | Reaction Temperature (°C) | Catalyst Load (g/g biomass) | Key Finding |

|---|---|---|---|

| Cellobiose | 175 | 1% (w/w) | Achieved 96.0% conversion with catalysts having 6-8% sulfur content. |

| Corn Stover | 160 | 0.1 - 0.3 | Average glucose yield of 59.0%; catalyst load had minimal effect at this temperature. |

| Corn Stover | 180 | 0.2 | A maximum glucose yield of 90% was reached with a catalyst having 6.1% sulfur. |

| Corn Stover | 200 | 0.1 - 0.3 | Complete glucose hydrolysis was achieved, but with some degradation to byproducts. |

Analytical and Spectroscopic Characterization of Trichloro Propyl Silane and Its Derivatives

Microscopic Techniques for Surface Morphology and Interfacial Analysis

Microscopic techniques are essential for visualizing the effects of trichloro(propyl)silane grafting on a substrate. They provide nanoscale information on topography, morphology, and surface electronic properties, which are critical for understanding the formation and quality of self-assembled monolayers (SAMs).

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate three-dimensional topographical images of a surface. In the context of this compound, AFM is invaluable for confirming the successful grafting of the silane (B1218182) onto a substrate and quantifying the resulting changes in surface roughness. The technique operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. The deflection of the cantilever due to tip-surface interactions is measured by a laser and photodiode system, providing topographical data with angstrom-level resolution.

The formation of a this compound monolayer on a smooth substrate, such as silicon with its native oxide layer, is expected to produce a highly uniform surface. Research on analogous alkyltrichlorosilanes has shown that well-formed SAMs exhibit very low surface roughness. For instance, studies on octadecyltrichlorosilane (B89594) (C18), dodecyltrichlorosilane (B1359458) (C12), and octyltrichlorosilane (C8) monolayers on silicon revealed an average roughness of approximately 0.1 nm, indicating the formation of a densely packed and homogenous film nih.govresearchgate.net. Similar results would be anticipated for a high-quality this compound layer.

Key surface roughness parameters obtained from AFM analysis include:

Average Roughness (Sa): The arithmetic average of the absolute values of the height deviations from the mean surface.

Root Mean Square (RMS) Roughness (Sq): The root mean square average of height deviations from the mean plane.

By comparing the Sa and Sq values of a substrate before and after silanization, the quality and uniformity of the grafted this compound layer can be quantitatively assessed. An increase in roughness might indicate incomplete monolayer formation, molecular aggregation, or polymerization.

| Alkyl Chain | Substrate | Observed Average Roughness (Ra) | Inference for this compound |

|---|---|---|---|

| Octyl (C8) | Silicon (with native oxide) | ~ 0.1 nm | A well-formed propylsilane monolayer is expected to have a similarly low roughness value. |

| Dodecyl (C12) | Silicon (with native oxide) | ~ 0.1 nm | Demonstrates the formation of highly uniform films irrespective of shorter alkyl chain lengths. |

| Octadecyl (C18) | Silicon (with native oxide) | ~ 0.1 nm | Provides a benchmark for densely packed, ordered alkylsilane monolayers. nih.govresearchgate.net |

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface morphology and topography of materials. It works by scanning a focused beam of electrons onto a sample and detecting the signals produced—primarily secondary electrons for morphology and backscattered electrons for compositional contrast. SEM provides high-resolution, three-dimensional-appearing images that are crucial for evaluating the quality of surfaces modified with this compound.

When applied to silanized surfaces, SEM can reveal:

Coverage Uniformity: Assessing whether the silane has formed a continuous, homogenous film or has deposited unevenly.

Presence of Aggregates: Identifying areas where the silane may have polymerized or clumped together, which can be detrimental to the performance of the modified surface.

Surface Defects: Visualizing pits, cracks, or other imperfections on the substrate that may have influenced the silane grafting process.

While SEM does not offer the vertical resolution of AFM, its large field of view and depth of field are advantageous for identifying large-scale inconsistencies in the silane layer. Studies on other silane-treated materials, such as powders and composites, have effectively used SEM to visualize the changes in surface texture and particle dispersion post-treatment. For a this compound layer on a flat substrate, SEM would be used to confirm the absence of large aggregates and ensure a smooth, featureless morphology indicative of a successful monolayer formation.

| Parameter Analyzed | Observation on Untreated Surface | Expected Observation on this compound Treated Surface | Significance |

|---|---|---|---|

| Film Homogeneity | Native substrate topography | A smooth, featureless surface | Indicates uniform monolayer coverage without significant aggregation. |

| Molecular Aggregation | N/A | Absence of distinct, brighter clusters or islands | Confirms that silane hydrolysis and condensation were well-controlled, preventing polymer formation. |

| Defect Analysis | Pristine substrate defects (scratches, pits) | Silane layer conforming to or masking substrate defects | Helps understand how substrate quality affects the final silanized surface. |

Kelvin Probe Force Microscopy (KPFM), also known as surface potential microscopy, is a non-contact variant of AFM that maps the local work function or surface potential of a sample. wikipedia.org It measures the Contact Potential Difference (CPD) between a conductive AFM tip and the sample surface, providing insights into the electronic properties of the surface at the nanoscale. nist.gov

KPFM operates by applying both a DC and an AC voltage to the tip. The resulting electrostatic force is nullified by a feedback loop that adjusts the DC voltage to match the CPD. A map of this nullifying DC voltage provides a direct image of the surface potential distribution. Research on alkanethiol SAMs on gold has demonstrated that KPFM can distinguish between monolayers with different terminal groups and even detect subtle changes in surface potential due to varying alkyl chain lengths. ibm.com A linear increase in CPD of approximately 14 mV per additional -CH2- group has been reported, highlighting the technique's sensitivity. ibm.com For a this compound monolayer, KPFM can be used to verify the presence and uniformity of the grafted layer by mapping the expected shift in surface potential.

| Measurement | Principle | Finding in Analogous Systems | Relevance to this compound |

|---|---|---|---|

| Contact Potential Difference (CPD) | Measures the difference in work function between the KPFM tip and the sample surface. wikipedia.org | Different terminal groups on alkanethiol SAMs yield distinct and measurable CPD values. ibm.com | The propyl-terminated surface will exhibit a specific CPD, allowing for chemical contrast mapping. |

| Surface Dipole Moment | The collective orientation of molecular dipoles in the SAM creates a net surface potential. | CPD was found to vary linearly with alkyl chain length in alkanethiol SAMs. ibm.com | The propyl chain and Si-O bonds create a predictable surface dipole, which KPFM can quantitatively measure to confirm monolayer formation. |

| Monolayer Uniformity | Maps CPD across the surface to identify domains or defects. | KPFM can image patterned SAMs with a lateral resolution down to 100 nm and potential resolution of 3 meV. ibm.com | Provides a high-resolution map of the electronic homogeneity of the this compound layer. |

Chromatographic Methods for Purity and Compositional Analysis

Chromatography is an essential tool for separating and quantifying the components of a chemical mixture. For this compound, which is a reactive precursor, chromatographic methods are vital for assessing its purity and identifying any volatile byproducts or impurities from its synthesis.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. moravek.comtricliniclabs.com It relies on pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential interactions of the sample components with the stationary phase.

The direct analysis of this compound by conventional reversed-phase HPLC is challenging due to its high reactivity towards water and other protic solvents commonly used as mobile phases. Hydrolysis of the Si-Cl bonds would occur rapidly within the column, leading to sample degradation and inaccurate results.

Therefore, HPLC analysis is more suitable for characterizing less reactive derivatives of this compound or for purity analysis under specific non-aqueous conditions. A hypothetical method for a related, more stable propylsilane derivative could involve:

Mode: Non-aqueous reversed-phase or normal-phase chromatography.

Stationary Phase: A hydrophobic C18 or a polar cyano-bonded silica (B1680970) column.

Mobile Phase: A mixture of organic solvents, such as hexane (B92381) and isopropanol (B130326) for normal-phase, or acetonitrile (B52724) and methanol (B129727) for non-aqueous reversed-phase.

Detector: A UV detector (if the silane has a chromophore) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).

The primary goal of the HPLC analysis would be to determine the "chromatographic purity" by calculating the area percentage of the main component peak relative to the total area of all detected peaks. chromforum.org

| Parameter | Description | Example Condition |

|---|---|---|

| Chromatography Mode | Separation principle | Normal-Phase or Non-Aqueous Reversed-Phase |

| Stationary Phase | Column packing material | Silica or Cyano (CN) for Normal-Phase; C18 for Reversed-Phase |

| Mobile Phase | Solvent system | Hexane/Isopropanol gradient |

| Flow Rate | Speed of mobile phase | 1.0 mL/min |

| Detection | Method of analyte detection | UV-Vis, ELSD, or Mass Spectrometry (MS) |

| Purity Calculation | Quantification method | Peak area normalization |

Gas Chromatography (GC) is the premier analytical technique for separating and analyzing volatile compounds that can be vaporized without decomposition. sigmaaldrich.com this compound is well-suited for GC analysis due to its volatility. The technique is used to determine the purity of the compound and to identify and quantify volatile impurities, such as other chlorosilanes, solvents, or reaction byproducts.

In a typical GC analysis, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a long, thin capillary column. The inner wall of the column is coated with a stationary phase. Separation occurs as different components travel through the column at different rates depending on their boiling points and interactions with the stationary phase. A detector at the end of the column, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), records the amount of each component.

For chlorosilanes, challenges can arise from the presence of hydrogen chloride (HCl), which can cause peak tailing. google.com Specialized columns with a stationary phase of non-polar silicone oil on a fluorinated support can mitigate these issues and improve separation. google.com Studies on other organofunctional silanes have established GC methods with high reliability, achieving detection limits in the low µg/mL range and mean recoveries greater than 95%. dss.go.thresearchgate.netnih.gov

| Parameter | Description | Typical Specification |

|---|---|---|

| Column Type | Separation column | Capillary column (e.g., 30 m x 0.25 mm ID) |

| Stationary Phase | Inner coating of the column | Bonded non-polar phase (e.g., poly(dimethyl siloxane)) or specialized fluorinated phase google.com |

| Carrier Gas | Mobile phase | Helium or Hydrogen |

| Injector Temperature | Temperature for sample vaporization | ~150 °C |

| Oven Program | Column temperature profile | Initial temp ~50°C, ramped to ~250°C |

| Detector | Device for analyte detection | Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.gov |

| Detection Limit | Lowest quantifiable concentration | 1-5 µg/mL (based on analogous silanes) researchgate.netnih.gov |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature. For materials modified with this compound, TGA provides insights into the degradation profile of the resulting propylsiloxane or poly(propylsilsesquioxane) layers.

In a typical TGA experiment conducted under an inert atmosphere, the thermal decomposition of polysiloxanes occurs in distinct stages. The initial weight loss, generally observed at temperatures up to around 150-200°C, is often attributed to the evaporation of physically adsorbed water or residual solvents. The primary decomposition of the siloxane network, involving the scission of Si-O-Si and Si-C bonds, occurs at higher temperatures.

Table 1: Representative TGA Data for Silane-Modified Materials (Illustrative)

| Material System | Onset Decomposition Temperature (°C) | Temperature of Maximum Weight Loss (°C) | Residual Mass at 600°C (%) |

| Unmodified Cellulose | ~300 | ~350 | < 10 |

| Silane-Modified Cellulose | ~280 | ~330 and ~480 | ~25 |

| Polypropylene (PP) | ~400 | ~450 | < 5 |

| PP / Siloxane-Silsesquioxane Composite | ~420 | ~470 | ~15 |